REACTION_CXSMILES
|
[CH3:1][CH:2]([OH:4])[CH3:3].Cl[C:6]([O:8][CH2:9][Cl:10])=[O:7].N1C=CC=CC=1>C(OCC)C>[C:6](=[O:7])([O:4][CH:2]([CH3:3])[CH3:1])[O:8][CH2:9][Cl:10]
|
Name
|
|
Quantity
|
785 mg
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1.043 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Thereafter, the reaction mixture was stirred at room temperature for 20 hours
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
The heterogenous mixture was filtered
|
Type
|
WASH
|
Details
|
the filtrate was washed with citric acid 1% (2×20 mL), NaHCO3 1% (2×20 mL) and brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCCl)(OC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.71 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |